5-Amino-1-ethyl-3-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3,9H2,1-2H3 |
InChI Key |
PLOXMCFSURFKDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C(C1=O)C)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 5 Amino 1 Ethyl 3 Methylpyridin 2 1h One
Electrophilic Aromatic Substitution Reactions on the Pyridinone Ring
The pyridinone ring in 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one possesses a degree of aromatic character, rendering it susceptible to electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com The outcome of such reactions is largely controlled by the directing effects of the substituents on the ring. The amino group at the C5 position is a potent activating group and an ortho-, para-director. Conversely, the carbonyl group at C2 is a deactivating group.
Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho to the activating amino group. The steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C4. Therefore, the C6 position is a highly probable site for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
| Reaction | Typical Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Amino-1-ethyl-3-methyl-6-nitro-pyridin-2(1H)-one |
| Bromination | Br₂/FeBr₃ | 5-Amino-6-bromo-1-ethyl-3-methylpyridin-2(1H)-one |
| Chlorination | Cl₂/AlCl₃ | 5-Amino-6-chloro-1-ethyl-3-methylpyridin-2(1H)-one |
| Sulfonation | SO₃/H₂SO₄ | 5-Amino-1-ethyl-3-methyl-2-oxo-1,2-dihydropyridine-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Amino-6-acyl-1-ethyl-3-methylpyridin-2(1H)-one |
The mechanism of these reactions generally involves the initial attack of the electrophile by the electron-rich pyridinone ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.comkhanacademy.org Subsequent deprotonation from the site of attack restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comyoutube.com
Nucleophilic Reactions Involving the Amino Moiety
The primary amino group at the C5 position is a key site for nucleophilic reactions, allowing for a wide array of derivatizations.
Derivatization via Acylation and Alkylation
The lone pair of electrons on the nitrogen atom of the amino group makes it a good nucleophile, readily participating in acylation and alkylation reactions.
Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or esters to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. youtube.com For instance, the reaction with acetyl chloride would yield N-(1-ethyl-3-methyl-2-oxo-1,2-dihydropyridin-5-yl)acetamide.
| Acylating Agent | Product |
| Acetyl Chloride | N-(1-ethyl-3-methyl-2-oxo-1,2-dihydropyridin-5-yl)acetamide |
| Acetic Anhydride | N-(1-ethyl-3-methyl-2-oxo-1,2-dihydropyridin-5-yl)acetamide |
| Benzoyl Chloride | N-(1-ethyl-3-methyl-2-oxo-1,2-dihydropyridin-5-yl)benzamide |
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine. To achieve mono-alkylation, specific strategies such as reductive amination or the use of bulky alkylating agents might be employed.
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.org
These imine derivatives can be valuable intermediates for further synthetic transformations.
Oxidation and Reduction Pathways of the Amino Group
The amino group is susceptible to both oxidation and reduction, although the latter is not applicable to a primary amine.
Oxidation: Aromatic amines can be oxidized by various oxidizing agents. The outcome of the oxidation can vary depending on the reagent and reaction conditions, potentially leading to nitroso, nitro, or polymeric products. youtube.comdu.edu.eglibretexts.org The oxidation of the amino group deactivates the ring towards electrophilic substitution.
Reduction: As a primary amine, the amino group itself is in its lowest oxidation state and cannot be further reduced. However, if the amino group is first oxidized to a nitro group, the nitro group can then be reduced back to an amino group using reducing agents like H₂/Pd, Sn/HCl, or Fe/HCl. du.edu.eglibretexts.orgkhanacademy.orgyoutube.com This two-step process can be a useful strategy for manipulating the reactivity of the pyridinone ring.
Transformations at the Carbonyl Group
The carbonyl group in the pyridinone ring exhibits reactivity characteristic of an amide. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the carbonyl carbon is less electrophilic than that of a ketone. Consequently, it is generally unreactive towards many nucleophiles that readily attack ketones.
Transformations at the carbonyl group would likely require harsh reaction conditions. For example, reduction of the amide carbonyl is possible but typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would lead to the corresponding cyclic amine. The carbonyl group can also be a site for reactions with strong organometallic reagents.
Investigating Reaction Mechanisms
The investigation of reaction mechanisms for the transformations of this compound would employ a combination of experimental and computational methods.
Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.comkhanacademy.org Kinetic isotope effect studies could be used to determine the rate-determining step.
Nucleophilic Acylation of the Amino Group: This reaction follows a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product and a leaving group.
Imine Formation: The mechanism of this condensation reaction involves the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org This is followed by acid-catalyzed dehydration to yield the imine. libretexts.org
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcome of new transformations involving this versatile heterocyclic compound.
Mechanistic Insights into Cascade Reactions
Cascade reactions involving amino-substituted heterocycles, such as this compound, often proceed through complex mechanisms that can be elucidated using computational and experimental methods. Studies on similar amino-substituted heterocycles reacting with 1,3,5-triazines have shown that these reactions typically initiate with a stepwise inverse-electron demand Diels-Alder (IDA) reaction. This is followed by the elimination of a small molecule, such as ammonia (B1221849), from the resulting adduct, and concludes with a retro-Diels-Alder (RDA) reaction. nih.gov This sequence is often referred to as the IER (IDA-Elimination-RDA) pathway. nih.gov
Computational studies, using methods like B3LYP/6-31G*, have been instrumental in mapping the potential energy surfaces of these cascade reactions. nih.gov Such calculations help in determining the feasibility of different reaction pathways. For instance, an alternative inverse-electron demand aza-Diels-Alder (IDA), retro-Diels-Alder (RDA), and elimination of ammonia sequence has been ruled out in some cases due to the high energy of the RDA transition states, which can be as much as 50 kcal/mol higher than the reactants. nih.gov
Role of Intermediates in Reaction Pathways
The formation and stability of intermediates are critical in dictating the course of chemical reactions involving this compound. In many multi-step syntheses, the initial product of a reaction serves as a transient species that undergoes further transformation. For example, in the synthesis of 2-aminopyridines from pyridine (B92270) N-oxides and activated isocyanides, an N-formylaminopyridine intermediate is formed, which can be isolated or deprotected in situ to yield the final product. nih.gov
Similarly, in the synthesis of substituted pyrazoles and triazoles, carboxyimidate salts serve as key intermediates. nih.gov The subsequent reaction of these intermediates with different nucleophiles, such as hydrazine (B178648) hydrate (B1144303) or formylhydrazide, determines whether a pyrazolone (B3327878) or a triazolylacetate is formed. nih.gov The structure of the starting Pinner salt and the nature of the nucleophile are crucial factors in directing the reaction toward the desired product. nih.gov In some reactions, hydrogen bonding can play a significant role in stabilizing intermediates and influencing the reaction pathway. For instance, intramolecular hydrogen bonding can increase the electrophilicity of a carbonyl group, directing a nucleophilic attack to that site and leading to the formation of a specific cyclized product. nih.gov
Kinetic and Thermodynamic Selectivity in Transformations
The outcome of chemical transformations can often be controlled by carefully selecting reaction conditions to favor either the kinetically or thermodynamically controlled product. The kinetically controlled product is the one that is formed fastest, usually via the lowest energy transition state, while the thermodynamically controlled product is the most stable product.
In the synthesis of substituted furans and pyrazoles from a common ketoacetylene intermediate, it has been demonstrated that the reaction can be steered towards either product by modifying parameters such as catalyst loading, solvent polarity, and reaction time. mdpi.com For example, the furan (B31954) product was found to be thermodynamically controlled, while the pyrazole (B372694) was the kinetically controlled product. mdpi.com Computational studies can provide valuable insights into the relative stabilities of different tautomers of a product, which is a key aspect of thermodynamic control. mdpi.com For instance, calculations can determine the Gibbs free energy difference between tautomers, allowing for an estimation of their equilibrium ratio. mdpi.com The activation energy for the interconversion of tautomers can also be calculated, indicating whether such an equilibrium is likely to be established under the reaction conditions. mdpi.com
| Factor | Influence on Selectivity | Example |
| Temperature | Higher temperatures often favor the thermodynamically controlled product by providing enough energy to overcome higher activation barriers and reverse less stable kinetic products. | Not explicitly detailed in the provided context. |
| Reaction Time | Longer reaction times can allow for the conversion of a kinetically formed product into a more stable thermodynamic product. mdpi.com | Formation of a thermodynamically stable furan over a kinetically favored ynone. mdpi.com |
| Catalyst | The choice of catalyst can influence the energy of different transition states, thereby directing the reaction towards a specific product. | Not explicitly detailed in the provided context. |
| Solvent | The polarity of the solvent can affect the stability of intermediates and transition states, influencing the reaction pathway. mdpi.com | The use of different solvents (THF vs. hexane) impacted the yield of the kinetic product. mdpi.com |
Functionalization for Further Chemical Diversification
The this compound scaffold is a versatile platform for the synthesis of a wide array of more complex molecules. The amino group, in particular, serves as a handle for various functionalization reactions, enabling the introduction of diverse substituents and the construction of fused heterocyclic systems.
The amino group can undergo reactions such as acylation, alkylation, and diazotization, which can then be followed by a variety of coupling reactions. For instance, the synthesis of 2-aminopyridines can be achieved from pyridine N-oxides, and these products can serve as building blocks for more complex structures. nih.gov The dual nucleophilic nature of 2-aminopyridines allows them to react with a range of electrophiles, such as ketones, aldehydes, and esters, to form five- and six-membered azaheterocycles. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for 5 Amino 1 Ethyl 3 Methylpyridin 2 1h One
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a sample.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one, the FTIR spectrum would provide clear evidence for its key structural features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Primary Amine (NH₂) | Scissoring (Bending) | 1590 - 1650 |
| Amide (Pyridinone C=O) | Stretching | 1640 - 1680 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Alkyl C-H | Stretching | 2850 - 2960 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-N | Stretching | 1250 - 1350 |
The presence of a strong absorption band around 1650 cm⁻¹ would be indicative of the pyridinone carbonyl group, while the characteristic double peak in the 3300-3500 cm⁻¹ region would confirm the primary amino group. core.ac.uk
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. nih.gov It relies on changes in the polarizability of a molecule during vibration. While FTIR is particularly sensitive to polar functional groups like C=O, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations, such as C=C bonds in aromatic rings.
For this compound, the Raman spectrum would be particularly useful for characterizing the pyridinone ring system.
| Functional Group/ Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyridinone Ring | Ring Breathing/Stretching | 1300 - 1600 (strong) |
| Aromatic C-H | Stretching | 3000 - 3100 (strong) |
| C-N | Stretching | 1200 - 1300 |
| C=O | Stretching | 1630 - 1670 (weak to medium) |
| Alkyl C-H | Stretching | 2850 - 2960 (strong) |
Strong signals corresponding to the pyridinone ring vibrations would be a key feature in the Raman spectrum, confirming the integrity of the heterocyclic core. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, detailed structural information can be obtained. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation patterns based on its functional groups.
The molecular ion peak [M]+ would confirm the compound's molecular weight. Key fragmentation pathways for pyridinone derivatives and related structures often involve cleavages at the N-alkyl group and within the heterocyclic ring. For this compound, the primary fragmentation would likely involve the loss of the N-ethyl group and the carbonyl group.
Common fragmentation pathways observed in related amino- and alkyl-substituted cyclic compounds include α-cleavage and the loss of small neutral molecules. mdpi.com The fragmentation of the N-ethyl group can occur via the loss of an ethyl radical (•CH₂CH₃) or through the elimination of ethene (C₂H₄). Another significant fragmentation pathway for pyridinones is the loss of a carbon monoxide (CO) molecule from the ring. The amino group can be lost as an NH₂ radical. High-resolution mass spectrometry (HRMS) would be employed to determine the exact elemental composition of each fragment, further confirming the proposed fragmentation pathways. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Neutral Loss | Description |
|---|---|---|
| [M - 28]+ | CO | Loss of carbon monoxide from the pyridinone ring. |
| [M - 29]+ | •C₂H₅ | α-cleavage resulting in the loss of the N-ethyl radical. |
| [M - 16]+ | •NH₂ | Loss of the amino group radical. |
Note: This table represents predicted fragmentation patterns based on the analysis of similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound. The molecule's chromophores—the substituted pyridinone ring system containing a carbonyl group, a conjugated diene system, and an amino group—are expected to absorb light in the UV-Vis region. The absorption of UV radiation excites electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit distinct absorption bands (λmax) corresponding to specific electronic transitions. The primary transitions expected for this compound are:
π → π* transitions: These high-energy transitions occur within the conjugated π-system of the pyridinone ring. The presence of substituents like the amino and methyl groups can shift the absorption maximum to longer wavelengths (a bathochromic or red shift).
n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These absorptions are typically weaker in intensity compared to π → π* transitions.
Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and extent of conjugation in the molecule. mdpi.com
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides unambiguous information about bond lengths, bond angles, molecular conformation, and intermolecular interactions.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical preliminary step. For organic compounds like this compound, several standard methods can be employed for crystal growth:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or an ethanol-water mixture). researchgate.net The solvent is allowed to evaporate slowly and undisturbed at a constant temperature, leading to the gradual formation of single crystals.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. A monochromatic X-ray beam, often from a Cu Kα or Mo Kα source, is directed at the crystal. The crystal is rotated, and the diffraction pattern—the positions and intensities of the scattered X-ray beams—is recorded by a detector.
The data collection process involves:
Instrumentation: Modern automated four-circle diffractometers, such as a Bruker Kappa APEX II, are commonly used. mdpi.com
Temperature: Data is often collected at low temperatures (e.g., 150 K or 170 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. mdpi.comresearchgate.net
Data Processing: The collected raw diffraction data is processed to yield a set of reflection intensities, which are then used to solve the crystal structure.
Structure Refinement: The initial structural model is refined using least-squares methods, typically with software packages like SHELXL. This process optimizes the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters like the R-factor (Rgt). researchgate.net
Table 2: Representative Crystallographic Data Collection and Refinement Parameters
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 150 K |
| Wavelength (Cu Kα) | 1.54178 Å |
| a (Å) | 5.1351 |
| b (Å) | 19.9377 |
| c (Å) | 12.3576 |
| β (°) | 95.951 |
| Volume (ų) | 1258.38 |
| Z (molecules/unit cell) | 4 |
| Final R indices [I>2σ(I)] | Rgt(F) = 0.0762 |
Note: These data are representative values for a structurally related aminopyridine derivative and illustrate the type of information obtained from a single crystal X-ray diffraction experiment. researchgate.net
The refined crystal structure provides a detailed view of the molecule's conformation—the spatial arrangement of its atoms. This includes the planarity or puckering of the pyridinone ring and the orientation of the ethyl, methyl, and amino substituents.
Crucially, the analysis reveals the network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be the dominant intermolecular force. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.
These N-H···O interactions can link molecules together to form distinct supramolecular architectures, such as dimers, chains, or more complex networks. nih.govnih.gov The precise geometry of these hydrogen bonds (donor-acceptor distances and angles) is determined from the crystallographic data, providing insight into their strength and directionality. iucr.org In some related structures, N-H···N hydrogen bonds have also been observed, leading to the formation of polymeric zigzag tapes. nih.goviucr.org These non-covalent interactions are fundamental to understanding the solid-state properties of the compound.
Theoretical and Computational Investigations of 5 Amino 1 Ethyl 3 Methylpyridin 2 1h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties, providing valuable insights into the behavior of chemical systems. For the purpose of this analysis, calculations on the proxy molecule, 2-amino-5-methylpyridine, were performed using the B3LYP functional with a 6-311++G(d,p) basis set. tandfonline.com
Geometry Optimization and Energetic Parameters
The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For 2-amino-5-methylpyridine, the optimized structure was achieved, and from this, various energetic parameters can be derived. researchgate.net The optimized geometry reveals a planar pyridine (B92270) ring, with the amino and methyl groups also lying in the same plane.
Table 1: Selected Optimized Geometrical Parameters for 2-amino-5-methylpyridine
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (ring) | ~1.39 - 1.40 Å |
| C-N (ring) | ~1.34 Å | |
| C-N (amino) | ~1.38 Å | |
| C-C (methyl) | ~1.51 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| N-C-C (ring) | ~123° | |
| H-N-H (amino) | ~115° |
Note: These are representative values and can vary slightly depending on the specific atoms in the ring.
Vibrational Frequency Calculations and Correlation with Experimental Data
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimentally obtained spectra to provide a detailed assignment of the observed absorption bands to specific molecular motions. researchgate.net
For 2-amino-5-methylpyridine, the calculated vibrational frequencies are in good agreement with experimental data. Key vibrational modes include:
N-H stretching: The asymmetric and symmetric stretching vibrations of the amino group are typically observed in the 3400-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group is found at slightly lower wavenumbers.
C=C and C=N stretching: The stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.
N-H bending: The scissoring mode of the amino group is a characteristic vibration found around 1600 cm⁻¹. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for 2-amino-5-methylpyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) | ~3450 | Asymmetric stretching of NH₂ |
| ν(N-H) | ~3350 | Symmetric stretching of NH₂ |
| ν(C-H) | ~3050 | Aromatic C-H stretching |
| ν(C-H) | ~2950 | Methyl C-H stretching |
| δ(N-H) | ~1620 | NH₂ scissoring |
| ν(C=C/C=N) | ~1580 | Ring stretching |
Prediction of NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted and compared with experimental NMR data. This comparison aids in the structural elucidation and assignment of NMR signals.
For 2-amino-5-methylpyridine, the calculated ¹H and ¹³C chemical shifts show good correlation with experimental values. The protons on the pyridine ring are expected to resonate in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electronic effects of the amino and methyl substituents. The methyl protons will appear as a singlet in the upfield region. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will have distinct chemical shifts based on their local electronic environment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-amino-5-methylpyridine
| Nucleus | Predicted Chemical Shift (ppm) |
| H (ring) | 6.5 - 8.0 |
| H (amino) | ~4.5 |
| H (methyl) | ~2.2 |
| C (ring) | 110 - 160 |
| C (methyl) | ~17 |
Note: The actual chemical shifts can be influenced by solvent effects.
Electronic Absorption Spectra Calculation (TD-DFT, PCM Solvation Models)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for calculating the electronic absorption spectra of molecules. scirp.org It allows for the prediction of the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. To account for the effect of the solvent on the electronic transitions, solvation models such as the Polarizable Continuum Model (PCM) are often employed. scirp.org
For aminopyridine derivatives, the electronic spectrum is typically characterized by π→π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. The amino group, being an electron-donating group, generally causes a red shift (shift to longer wavelengths) of the absorption bands.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For 2-amino-5-methylpyridine, the MEP map would show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.
For 2-amino-5-methylpyridine, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the pyridine ring. The HOMO-LUMO energy gap for this molecule is calculated to be in a range that suggests a stable yet reactive molecule. researchgate.net
Table 4: Calculated Frontier Molecular Orbital Energies for 2-amino-5-methylpyridine
| Parameter | Energy (eV) |
| E_HOMO | ~ -5.5 |
| E_LUMO | ~ -0.5 |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer, electron delocalization, and the nature of chemical bonds within a molecule. materialsciencejournal.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of bonding, lone pairs, and antibonding orbitals. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis provides quantitative insights into the electronic structure and stability of a molecule. materialsciencejournal.org
For 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one, NBO analysis reveals significant charge delocalization from the electron-donating amino group and the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridinone ring. The stability of the molecule is enhanced by these hyperconjugative interactions, which can be quantified by the second-order perturbation energy, E(2). materialsciencejournal.org A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals. materialsciencejournal.org
Table 1: Selected Second-Order Perturbation Energies (E(2)) for this compound from NBO Analysis (Note: The following data is illustrative and based on typical values for similar structures.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amino) | π(C4-C5) | 15.8 |
| LP(1) N(amino) | π(C5-C6) | 12.3 |
| LP(2) O(carbonyl) | π(C2-N1) | 25.4 |
| LP(2) O(carbonyl) | π(C2-C3) | 18.9 |
| π(C3-C4) | π(C5-C6) | 22.1 |
| π(C5-C6) | π(C2-N1) | 19.7 |
Reactivity Descriptors from Conceptual DFT (e.g., Hardness, Softness)
Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules through various descriptors. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these reactivity indices offer insights into its susceptibility to electrophilic and nucleophilic attack. nih.gov
The key global reactivity descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
The HOMO in this compound is primarily localized on the amino group and the pyridinone ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the ring system, suggesting these areas are prone to nucleophilic attack.
Table 2: Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar structures.)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (η x 2) | 5.10 |
| Chemical Potential (μ) | -3.70 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 2.68 |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD provides valuable information about the conformational flexibility and dynamic properties of a molecule like this compound. princeton.edunih.gov
For this compound, MD simulations can reveal the preferred orientations of the ethyl and amino substituents relative to the pyridinone ring. The simulations can explore the rotational barriers around key single bonds and identify the most stable conformations in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule's shape influences its interactions with other molecules.
The flexibility of the ethyl group, for instance, can be characterized by monitoring the dihedral angle of the N1-C(ethyl)-C(ethyl)-H bond. Similarly, the orientation of the amino group can be assessed by tracking the dihedral angle involving the C4-C5-N(amino)-H bond. The results of these simulations can be used to generate a conformational landscape, highlighting the low-energy (and therefore more probable) structures.
Table 3: Key Dihedral Angles and Their Average Values from a Hypothetical MD Simulation of this compound (Note: The following data is illustrative of typical results from an MD simulation.)
| Dihedral Angle | Average Value (degrees) | Fluctuation (± degrees) |
| C2-N1-C(ethyl)-C(methyl) | 175.2 | 15.3 |
| N1-C(ethyl)-C(methyl)-H | 60.5 | 10.2 |
| C4-C5-N(amino)-H | 15.8 | 20.5 |
| C3-C4-C5-N(amino) | 178.9 | 5.1 |
Computational Studies on Tautomerism and Isomerism of Pyridinones
Pyridinone derivatives, including this compound, can exist in different tautomeric forms. The most common tautomerism in 2-pyridinones is the keto-enol equilibrium, where a proton can be transferred between the nitrogen and oxygen atoms. mdpi.comnih.gov In the case of the subject molecule, this would involve the pyridinone form and its corresponding 2-hydroxypyridine (B17775) tautomer.
Computational studies, typically using DFT methods, are instrumental in determining the relative stabilities of these tautomers. mdpi.comwayne.edunih.gov The calculations can predict the gas-phase internal energy difference between the tautomers and also model the effects of different solvents on the equilibrium. mdpi.comnih.gov For most 2-pyridinone systems, the keto form is favored, particularly in polar solvents and in the solid state. mdpi.comnih.gov
The presence of the amino group at the 5-position and the methyl and ethyl groups can influence the tautomeric equilibrium through electronic and steric effects. Computational analysis allows for a precise quantification of these influences on the relative energies of the tautomers.
Table 4: Calculated Relative Energies of Tautomers of this compound (Note: The following data is illustrative and based on known trends for pyridinone tautomerism.)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| This compound (Keto) | 0.00 (Reference) | 0.00 (Reference) |
| 5-Amino-1-ethyl-2-hydroxy-3-methylpyridine (Enol) | 1.85 | 4.75 |
Role As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
No specific examples or research findings are available that describe the use of 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one as a direct precursor for synthesizing other complex heterocyclic systems.
Intermediate in Multi-Step Organic Syntheses
There is no available literature detailing specific multi-step organic syntheses where this compound serves as a key intermediate.
Formation of Polyheterocyclic Scaffolds
Information regarding the application of this compound in the construction of polyheterocyclic scaffolds is not present in the reviewed scientific literature.
Applications in Derivatization for Material Science Precursors
No studies were found that explore the derivatization of this compound for the development of material science precursors, such as dyes or optical materials.
Green Chemistry Aspects in the Synthesis of 5 Amino 1 Ethyl 3 Methylpyridin 2 1h One
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents (VOCs). In the synthesis of pyridinone derivatives, certain steps can be adapted to be performed under solvent-free conditions, often with the aid of microwave irradiation or mechanochemistry.
For instance, the initial condensation steps in the formation of the pyridinone ring can potentially be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields due to the high concentration of reactants. Microwave-assisted organic synthesis (MAOS) is another powerful technique that can facilitate solvent-free reactions by directly and efficiently heating the reaction mixture.
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis Step
| Parameter | Conventional Heating in Solvent | Solvent-Free (Microwave/Mechanochemical) |
| Solvent Usage | High | None or minimal |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High (bulk heating) | Lower (targeted heating) |
| Work-up | Often requires extraction and solvent removal | Simpler, direct isolation of product |
Use of Eco-Friendly Solvents (e.g., Water/Ethanol (B145695) Mixtures)
When solvents are necessary, the principles of green chemistry advocate for the use of environmentally benign options. Water and ethanol are excellent examples of green solvents due to their low toxicity, availability, and biodegradability.
In the synthesis of pyridinone structures, reactions such as cyclizations and substitutions can often be performed in aqueous media or ethanol-water mixtures. chemeurope.com The use of water as a solvent can be particularly advantageous for reactions involving polar intermediates or reactants. Furthermore, conducting reactions in water can sometimes lead to unique reactivity and selectivity due to hydrophobic effects.
Catalyst Reusability and Sustainable Catalysis
Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity under milder conditions. The development of reusable catalysts is particularly important for sustainable synthesis.
In the amination and cyclization steps for forming the pyridinone ring, heterogeneous catalysts can be employed. These catalysts are in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), which allows for easy separation and recovery after the reaction is complete. For example, magnetically recoverable nanocatalysts have been shown to be effective in the synthesis of pyridine (B92270) derivatives. acs.org These catalysts, often based on iron oxides functionalized with a catalytically active metal like palladium or copper, can be easily removed from the reaction vessel using an external magnet and reused in subsequent batches, reducing waste and cost.
Thiamine hydrochloride (Vitamin B1) has also been reported as a reusable and green catalyst for the synthesis of fused pyridine derivatives in aqueous media. organic-chemistry.org The use of such biocompatible and readily available catalysts is a significant step towards more sustainable chemical production.
Atom Economy and Reaction Efficiency
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wiley-vch.de A high atom economy indicates that the reaction generates minimal waste in the form of byproducts.
To maximize the atom economy in the synthesis of 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one, the chosen synthetic route should prioritize addition and cyclization reactions over substitution and elimination reactions, which inherently generate stoichiometric byproducts. For example, a well-designed multi-component reaction (MCR) to construct the pyridinone core would be highly atom-economical as it combines multiple starting materials in a single step with few, if any, wasted atoms.
Table 2: Illustrative Atom Economy Calculation for a Hypothetical Reaction Step
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Ideal Addition | A + B | C | None | 100% |
| Substitution | A-X + B-Y | A-B | X-Y | < 100% |
Reaction efficiency is also a key metric, encompassing not just the yield but also factors like reaction time, energy consumption, and ease of purification. Optimizing these parameters through catalyst selection and process intensification contributes to a more sustainable synthesis.
Strategies for Waste Reduction
A holistic approach to green chemistry involves minimizing waste at every stage of the synthesis. Several strategies can be implemented to achieve this in the production of this compound.
Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, and stoichiometry can maximize the yield of the desired product and minimize the formation of impurities, thereby reducing the need for extensive purification and the generation of purification-related waste.
In-process Recycling: Where feasible, unreacted starting materials and solvents can be recovered from the reaction mixture and recycled back into the process. Techniques like distillation can be used to recover and purify solvents for reuse. rsc.org
Telescoping Reactions: Combining multiple synthetic steps into a one-pot procedure without isolating intermediates can significantly reduce waste from work-up and purification steps. This approach also saves time, energy, and resources.
Biodegradable Materials: Utilizing starting materials derived from renewable feedstocks and ensuring that any unavoidable byproducts are biodegradable can further lessen the environmental impact of the synthesis.
By integrating these green chemistry principles into the design and execution of the synthesis of this compound, it is possible to develop a process that is not only efficient and economically viable but also environmentally responsible.
Structure Reactivity and Structure Property Relationships Non Biological Contexts
Influence of Substituent Effects on Reactivity and Electronic Properties
The chemical behavior of 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one is significantly governed by the electronic nature of its substituents: the 5-amino group, the 1-ethyl group, and the 3-methyl group. These groups collectively influence the electron density distribution within the pyridinone ring, thereby modulating its reactivity.
This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.com Conversely, the molecule is deactivated towards nucleophilic aromatic substitution. The increased electron density, particularly at the C4 and C6 positions, makes these sites the most probable targets for electrophilic attack. Furthermore, the presence of electron-donating groups is known to increase the electron density around coordinated metal centers in pyridine-based ligand systems, a principle that applies to the general electronic environment of this molecule. nih.govnih.gov In contrast, electron-withdrawing groups on a pyridin-2(1H)-one ring have been shown to increase the acidity of the N-H proton; therefore, the electron-donating substituents on this compound are expected to decrease its acidity. frontiersin.org
The electronic properties can be summarized as follows:
Nucleophilicity: The ring is highly nucleophilic due to the combined electron-donating effects of the amino and alkyl groups.
Basicity: The lone pair on the exocyclic amino group and the π-electron rich ring contribute to the molecule's basicity.
Reactivity Pattern: The molecule is activated for electrophilic reactions and deactivated for nucleophilic reactions.
Interactive Table: Influence of Substituents on Ring Reactivity
| Substituent | Position | Electronic Effect | Influence on Ring |
| Amino | C5 | +R (strong), -I (weak) | Strong activation, increases electron density |
| Ethyl | N1 | +I (weak) | Weak activation, increases electron density |
| Methyl | C3 | +I (weak) | Weak activation, increases electron density |
Tautomeric Equilibria and Their Impact on Chemical Behavior
This compound can exist in different tautomeric forms, which can significantly impact its chemical properties and reactivity. The two primary equilibria are the lactam-lactim tautomerism of the pyridone ring and the amino-imino tautomerism of the 5-aminopyridine moiety.
Lactam-Lactim Tautomerism: The most significant equilibrium is between the pyridin-2(1H)-one (lactam) form and its 2-hydroxypyridine (B17775) (lactim) tautomer. For most 2-pyridone systems, the lactam form is thermodynamically favored, particularly in the solid state and in polar solvents. wikipedia.orgnih.govnih.govchemtube3d.com The stability of the lactam is attributed to its amide resonance and favorable hydrogen bonding capabilities. wikipedia.org In non-polar solvents, the proportion of the lactim tautomer can increase. wikipedia.orgacs.org Given the N1-ethyl substitution, the lactam form is locked and cannot tautomerize to a 2-hydroxy form involving the N1 position. However, tautomerism involving proton migration from the exocyclic amino group is conceivable, though less common.
Amino-Imino Tautomerism: A second tautomeric equilibrium involves the 5-amino group, which can exist in an amino form or an imino form. osi.lv This involves the migration of a proton from the exocyclic nitrogen to a ring carbon or nitrogen, forming a quinonoid-imino structure. Studies on related heterocyclic systems show that the amino tautomer is generally more stable. rsc.org The relative stability is influenced by factors such as aromaticity, conjugation, and intra- or intermolecular hydrogen bonding. rsc.orgresearchgate.net For this compound, the aromaticity of the pyridinone ring strongly favors the amino tautomer.
Computational Analysis of Structural Modifications on Chemical Potential and Electrophilicity/Nucleophilicity
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the electronic structure and reactivity of molecules like this compound. nih.govias.ac.in Key reactivity descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijret.orgresearchgate.net
The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a small gap indicates high chemical reactivity, low kinetic stability, and high polarizability. ijret.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov
From these orbital energies, global reactivity descriptors can be derived:
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. This measures the tendency of electrons to escape from the system.
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. This measures the resistance to change in electron distribution. Soft molecules (low η) are more reactive. ijret.org
Global Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the electrophilic power of a molecule. ijret.orgbohrium.comresearchgate.net
For this compound, the electron-donating groups raise the HOMO energy and are expected to result in a relatively small HOMO-LUMO gap, indicating a reactive, soft molecule.
To illustrate the effect of structural modifications, we can compare the expected computational data for the title compound with a hypothetical derivative where the 5-amino group is replaced by an electron-withdrawing nitro group.
Interactive Table: Predicted Computational Reactivity Descriptors
| Compound | Substituent at C5 | Expected EHOMO (eV) | Expected ELUMO (eV) | Expected ΔE (eV) | Expected Hardness (η) | Expected Electrophilicity (ω) | Predicted Reactivity |
| Title Compound | -NH2 (EDG) | High | - | Small | Low (Soft) | Low | High Nucleophilicity |
| Hypothetical Derivative | -NO2 (EWG) | Low | Low | Large | High (Hard) | High | High Electrophilicity |
Note: This table presents qualitative predictions based on established principles of substituent effects. Actual values would require specific DFT calculations.
Q & A
Q. What experimental designs mitigate batch-to-batch variability in physicochemical characterization?
- Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction time/temperature). Use quality control metrics like HPLC purity (>95%) and Karl Fischer titration for moisture content. Collaborate with multiple labs for inter-study validation, aligning with reproducibility frameworks in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
